molecular formula C20H18O6 B3134939 ethyl 6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate CAS No. 400084-90-4

ethyl 6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate

Cat. No.: B3134939
CAS No.: 400084-90-4
M. Wt: 354.4 g/mol
InChI Key: YMHRUWCREUSVNB-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate is a complex organic compound belonging to the chromene family Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate typically involves multiple steps, starting with the formation of the chromene core. One common approach is the Knoevenagel condensation reaction, where a methoxy-substituted benzaldehyde is reacted with a malonic ester derivative in the presence of a base. The resulting product undergoes cyclization to form the chromene structure.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the chromene core.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the chromene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced chromenes, and substituted chromenes with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, ethyl 6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its chromene core is valuable in the development of new chemical entities with potential biological activities.

Biology: In biological research, this compound is studied for its potential biological activities. Chromenes are known to exhibit antioxidant, anti-inflammatory, and anticancer properties, making them attractive candidates for drug development.

Medicine: The compound has shown promise in preclinical studies for its therapeutic potential. It is being investigated for its ability to modulate various biological pathways and its potential use in treating diseases such as cancer and inflammation.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable intermediate in drug discovery and development.

Mechanism of Action

The mechanism by which ethyl 6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The chromene core can bind to various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the derivatives formed from the compound.

Comparison with Similar Compounds

  • 6-Methoxy-2-(4-methoxyphenyl)chromene-4-one

  • 4-Methoxy-6-(2-(4-methoxyphenyl)ethyl)chromene-4-one

  • 6-Methoxy-2-(2-phenylethyl)chromene-4-one

Uniqueness: Ethyl 6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate stands out due to its specific substitution pattern and the presence of the carboxylate group, which can influence its reactivity and biological activity. This compound's unique structure allows for diverse chemical modifications, making it a versatile tool in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 6-methoxy-2-(4-methoxyphenyl)-4-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-4-25-20(22)17-18(21)15-11-14(24-3)9-10-16(15)26-19(17)12-5-7-13(23-2)8-6-12/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHRUWCREUSVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1=O)C=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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